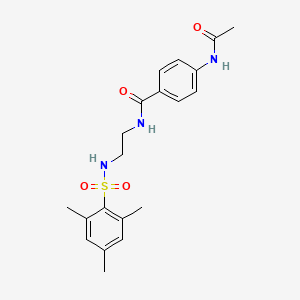

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

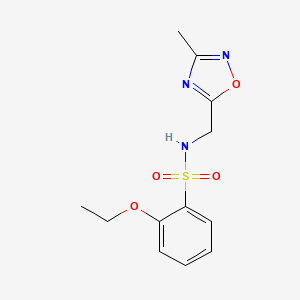

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is a versatile chemical compound with a unique structure that allows it to be utilized in various fields such as drug discovery, material science, and chemical biology. This compound is characterized by its complex molecular structure, which includes an acetamido group, a benzamide core, and a sulfonamido linkage to a trimethylphenyl group.

Mécanisme D'action

Target of Action

The primary target of 4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide, also known as Tacedinaline, is Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histones, leading to the condensation of chromatin and suppression of gene transcription .

Mode of Action

Tacedinaline acts as a selective inhibitor of HDAC1 . It binds to the enzyme and inhibits its activity, leading to an increase in the acetylation of histones . This results in the relaxation of chromatin and enhanced gene transcription . The IC50 value for HDAC1 is 0.9 μM .

Biochemical Pathways

The inhibition of HDAC1 by Tacedinaline affects various biochemical pathways. It leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation . This results in the inhibition of cell growth and induction of apoptosis in various tumor cell lines .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The result of Tacedinaline’s action is the inhibition of cell growth and induction of apoptosis in various tumor cell lines . It has demonstrated antitumor activity against several tumor models, including chemo-resistant mouse pancreatic ductal carcinoma and the human prostate tumor model LNCaP .

Analyse Biochimique

Biochemical Properties

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is known to inhibit HDAC1, with an IC50 of 0.57 μM, causing cell cycle arrest at the G1 phase . This compound interacts with several enzymes, proteins, and other biomolecules, particularly those involved in cell cycle regulation .

Cellular Effects

In cellular processes, this compound shows a cytostatic effect with a concomitant increase at the G0/G1 phase, a reduction at the S phase level, and increased apoptosis in A-549 and LX-1 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically inhibits the activity of HDAC1, leading to changes in gene expression and cell cycle arrest .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound demonstrates stable effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-amino-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide with acetic anhydride to introduce the acetamido group . The reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the acetic acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of catalysts like sodium tungstate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium tungstate, ethylenediaminetetraacetic acid (EDTA)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroxide radicals, while reduction can yield amines or alcohols.

Applications De Recherche Scientifique

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (4-acetamido-TEMPO): A stable radical used for oxidation reactions in organic chemistry.

N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide: Another compound with similar structural features and applications in oxidation reactions.

Uniqueness

4-acetamido-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)benzamide is unique due to its combination of an acetamido group, a benzamide core, and a sulfonamido linkage to a trimethylphenyl group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Propriétés

IUPAC Name |

4-acetamido-N-[2-[(2,4,6-trimethylphenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-13-11-14(2)19(15(3)12-13)28(26,27)22-10-9-21-20(25)17-5-7-18(8-6-17)23-16(4)24/h5-8,11-12,22H,9-10H2,1-4H3,(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMKMKGBPPDORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1-(2-phenylethyl)urea](/img/structure/B2837020.png)

![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)

![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837025.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE](/img/structure/B2837026.png)

![7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2837028.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2837036.png)

![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2837040.png)

![(2Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enenitrile](/img/structure/B2837043.png)